molecular formula C27H24N4O3S B2879130 2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide CAS No. 536707-68-3

2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide

Cat. No. B2879130
CAS RN: 536707-68-3
M. Wt: 484.57
InChI Key: HAOZJZCPTIIYSM-UHFFFAOYSA-N
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Description

“2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide” is a complex organic compound. It contains an indole nucleus, which is a common structure found in many bioactive aromatic compounds . Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Scientific Research Applications

Comprehensive Analysis of 2-((3-(4-Methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide Applications

The compound , commonly referred to by its systematic name, has a complex structure that is indicative of its potential for diverse scientific applications. Below is a detailed analysis of six unique applications based on the indole derivative’s biological and chemical properties.

Antiviral Activity: Indole derivatives have been reported to exhibit significant antiviral properties . Compounds similar to the one have shown inhibitory activity against influenza A and other viruses . This suggests that our compound could be synthesized and tested for its efficacy against a range of RNA and DNA viruses.

Anti-inflammatory Properties: The indole nucleus, which is present in this compound, is known to possess anti-inflammatory activities . This can be particularly useful in the development of new medications for treating chronic inflammatory diseases .

Anticancer Potential: Many indole derivatives are known to have anticancer activities . The structural complexity and the presence of a pyrimido[5,4-b]indol moiety may interact with specific cellular targets, offering a pathway for the development of novel anticancer drugs .

Anti-HIV Effects: Some indole derivatives have been studied for their potential as anti-HIV agents . The compound’s ability to bind with high affinity to multiple receptors could be leveraged to develop new treatments for HIV infection .

Antioxidant Capabilities: The indole scaffold is associated with antioxidant properties , which are crucial in protecting cells from oxidative stress. This compound could be explored for its utility in preventing or treating diseases caused by oxidative damage .

Antimicrobial and Antitubercular Activity: Indole derivatives have been utilized for their antimicrobial and antitubercular effects . Given the broad spectrum of biological activities of indole compounds, the compound could be a candidate for developing new antimicrobial agents .

Antidiabetic and Antimalarial Applications: The diverse biological activities of indole derivatives extend to antidiabetic and antimalarial effects. This compound could be synthesized and tested for its potential in treating diabetes and malaria .

Anticholinesterase Activity: Indole-based compounds have been found to exhibit anticholinesterase activity , which is beneficial in treating neurodegenerative diseases like Alzheimer’s. Research into the compound’s efficacy in this area could lead to new therapeutic options .

properties

IUPAC Name

2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O3S/c1-34-20-13-11-19(12-14-20)31-26(33)25-24(21-9-5-6-10-22(21)29-25)30-27(31)35-17-23(32)28-16-15-18-7-3-2-4-8-18/h2-14,29H,15-17H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAOZJZCPTIIYSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide

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